molecular formula C7H9NO2 B6151450 2-methoxy-5-methylpyridin-1-ium-1-olate CAS No. 2122824-23-9

2-methoxy-5-methylpyridin-1-ium-1-olate

Cat. No. B6151450
CAS RN: 2122824-23-9
M. Wt: 139.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylpyridin-1-ium-1-olate (MMP) is an organic compound commonly used in scientific research. It is a derivative of pyridine, an aromatic heterocyclic compound found in many natural products. MMP is a versatile compound with a wide range of applications in the scientific field, including synthesis, biochemical and physiological effects, and lab experiments.

Mechanism of Action

2-methoxy-5-methylpyridin-1-ium-1-olate acts as a proton donor, donating a proton to the hydroxyl group of the target molecule. This protonation results in the formation of an intermediate, which can then undergo further reactions to form the desired product. This compound also acts as a nucleophile, attacking the electrophilic center of the target molecule. This reaction results in the formation of a covalent bond between the this compound and the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In a study of human cells, this compound was found to inhibit the activity of certain enzymes, including cyclooxygenases and phosphatases. Additionally, this compound has been shown to modulate the activity of certain ion channels, such as the voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

2-methoxy-5-methylpyridin-1-ium-1-olate has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and can be used in a wide range of reactions. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound also has some limitations. It is highly reactive, and can react with other compounds in the reaction mixture, resulting in unwanted side reactions. Additionally, it is volatile and can easily evaporate from the reaction mixture.

Future Directions

A number of potential future directions for research into 2-methoxy-5-methylpyridin-1-ium-1-olate include:
1. Investigating the effects of this compound on other enzymes and ion channels.
2. Examining the effects of this compound on other biochemical pathways.
3. Developing new methods for synthesizing this compound and its derivatives.
4. Developing new methods for utilizing this compound in lab experiments.
5. Investigating the potential therapeutic applications of this compound.
6. Examining the potential toxic effects of this compound.
7. Investigating the potential environmental impacts of this compound.
8. Developing new methods for detecting and quantifying this compound in biological samples.
Conclusion
In conclusion, this compound (this compound) is an important compound used in scientific research. It has a wide range of applications, including synthesis, biochemical and physiological effects, and lab experiments. This paper has discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Synthesis Methods

2-methoxy-5-methylpyridin-1-ium-1-olate can be synthesized through a two-step reaction. The first step involves the reaction of pyridine with ethyl acetoacetate, which produces a cyclic ketone. The second step involves the reaction of the cyclic ketone with methoxylamine, which produces this compound. The reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid, and can be carried out at room temperature.

Scientific Research Applications

2-methoxy-5-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research, including medicinal chemistry, biochemistry, and molecular biology. It is used as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, this compound has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and drug-target interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5-methylpyridin-1-ium-1-olate involves the reaction of 2-methoxy-5-methylpyridine with a suitable oxidizing agent to form the corresponding pyridinium salt, which is then treated with a base to generate the desired pyridinium-olate salt.", "Starting Materials": [ "2-methoxy-5-methylpyridine", "Oxidizing agent", "Base" ], "Reaction": [ "Step 1: 2-methoxy-5-methylpyridine is reacted with an oxidizing agent, such as potassium permanganate or chromium trioxide, in an appropriate solvent, such as acetone or dichloromethane, to form the corresponding pyridinium salt.", "Step 2: The pyridinium salt is then treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent, such as methanol or ethanol, to generate the desired pyridinium-olate salt.", "Step 3: The pyridinium-olate salt is isolated and purified by standard techniques, such as filtration, washing, and drying, to obtain the final product, 2-methoxy-5-methylpyridin-1-ium-1-olate." ] }

CAS RN

2122824-23-9

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.